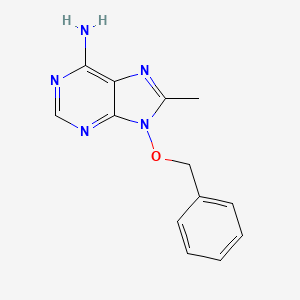

9-(Benzyloxy)-8-methyl-9H-purin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61193-36-0 |

|---|---|

Molecular Formula |

C13H13N5O |

Molecular Weight |

255.28 g/mol |

IUPAC Name |

8-methyl-9-phenylmethoxypurin-6-amine |

InChI |

InChI=1S/C13H13N5O/c1-9-17-11-12(14)15-8-16-13(11)18(9)19-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H2,14,15,16) |

InChI Key |

TXZVJPNLFAUXKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N=CN=C2N1OCC3=CC=CC=C3)N |

Origin of Product |

United States |

Molecular Interactions and Mechanistic Investigations of 9 Benzyloxy 8 Methyl 9h Purin 6 Amine and Analogs

Exploration of Molecular Target Binding Profiles

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within the cell. For 9-(Benzyloxy)-8-methyl-9H-purin-6-amine and related molecules, research has focused on their binding profiles with enzymes and receptors that play critical roles in cellular regulation and disease.

Enzyme Kinase Modulation (e.g., DAPK-1 inhibition)

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that is implicated in the regulation of apoptosis and autophagy. Its dysregulation has been linked to various pathological conditions, making it an attractive target for therapeutic intervention. While direct studies on the DAPK1 inhibitory activity of this compound are not extensively documented in publicly available literature, research on analogous purine (B94841) structures provides insights into the potential for this chemical class to modulate kinase activity. For instance, the DAPK1 inhibitor (4Z)-4-(3-pyridylmethylene)-2-styryl-oxazol-5-one has been shown to effectively suppress DAPK1's catalytic function. The activity of DAPK1 is regulated by autophosphorylation at Ser308, which serves as a negative regulatory mechanism. Dephosphorylation of this site enhances the kinase's activity. The exploration of purine analogs for DAPK1 inhibition remains an active area of research, aiming to develop selective modulators for neurodegenerative diseases and other conditions where DAPK1 activity is implicated.

Ligand-Receptor Interactions (e.g., Adenosine (B11128) Receptors)

Adenosine receptors, a class of G protein-coupled receptors, are crucial in a multitude of physiological processes, including cardiovascular function, neurotransmission, and inflammation. As structural mimics of the endogenous ligand adenosine, purine derivatives are prime candidates for interacting with these receptors. While specific binding data for this compound at adenosine receptors is not detailed in the available literature, the broader family of 6-aminopurines is known to interact with this receptor class. The nature and affinity of this binding are highly dependent on the substitutions at various positions of the purine ring. For example, related compounds such as 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol have been investigated as ligands for Toll-Like Receptor 7 (TLR7), which is involved in the innate immune response, rather than classical adenosine receptors. The structural characteristics of the benzyl (B1604629) group at the N9 position and the methyl group at the C8 position of the title compound would significantly influence its conformational flexibility and potential fit within the binding pockets of different adenosine receptor subtypes.

Investigation of Cellular Pathway Modulation

Beyond direct target binding, understanding how a compound influences complex cellular pathways is essential. Research into purine analogs has revealed significant effects on pathways governing cell fate and proliferation, such as apoptosis and the cell cycle.

Mechanistic Analysis of Apoptosis Induction Pathways in Cell Lines

Apoptosis, or programmed cell death, is a tightly regulated process critical for tissue homeostasis, and its modulation is a key strategy in cancer therapy. The induction of apoptosis can occur through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. The intrinsic pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.

Studies on related purine derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines. For instance, a nitroxyl (B88944) spin-labeled derivative of podophyllotoxin, GP7, has been shown to induce apoptosis in human osteosarcoma cells through a caspase-9-dependent pathway. This process is characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax and Bak, leading to cytochrome c release. The activation of caspase-9, in turn, cleaves and activates caspase-3, culminating in the execution of the apoptotic program. In some cell types, a caspase-independent pathway involving the translocation of endonuclease G from the mitochondria has also been observed.

Influence on Cell Cycle Regulatory Mechanisms

The cell cycle is a fundamental process that governs cell proliferation, and its checkpoints are often dysregulated in cancer. Pharmacological intervention that causes cell cycle arrest can be an effective anti-cancer strategy. Certain purine analogs have been found to influence cell cycle progression. For example, the compound GP7 was observed to arrest the cell cycle in the S phase in mouse and human osteosarcoma cells. This is in contrast to other agents like etoposide, which induces a G2/M phase arrest. The ability of a compound to halt the cell cycle at a specific phase prevents the cell from proceeding with division and can ultimately trigger apoptosis. The precise mechanism by which this compound might affect cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) would require specific investigation.

Interplay with Components of Nucleotide and Nucleic Acid Metabolism

Purines are fundamental building blocks of nucleotides and nucleic acids, and they also participate in cellular signaling and energy metabolism. Compounds with a purine core can interfere with these processes in several ways. They can act as competitive inhibitors of enzymes involved in purine biosynthesis or catabolism, or they can be incorporated into DNA or RNA, leading to chain termination or dysfunction.

Structure Activity Relationship Sar Elucidation of 9 Benzyloxy 8 Methyl 9h Purin 6 Amine Analogs

Positional Effects of Benzyloxy, Methyl, and Amine Substituents on Molecular Activity

The specific placement of the benzyloxy group at the N9 position, the methyl group at the C8 position, and the amine group at the C6 position is a result of strategic design to optimize interactions within a target binding site, such as the ATP-binding pocket of certain enzymes. nih.gov The synthesis of purine (B94841) derivatives with various substituents at the C6 and N9 positions is a common strategy in the development of new therapeutic agents. nih.gov

The amine at C6 is a crucial hydrogen-bonding component, mimicking the natural adenine (B156593) base. The substituent at the C8 position often projects into a specific pocket of the binding site. In related purine analogs, modifying the group at this position has a significant impact on activity. For instance, studies on 8-aryl purine derivatives show that hydrophobic substituents are favored, with chlorine being a particularly preferred functionality over others like methoxy (B1213986) (–OCH₃) or methyl (–CH₃). nih.gov This suggests that the 8-methyl group in the title compound likely occupies a hydrophobic region, and its size and lipophilicity are well-suited for this interaction.

The benzyloxy group at N9 is not merely a linker but an active pharmacophoric element. Research on other molecular scaffolds has demonstrated that the position of a benzyloxy group can dramatically alter biological activity. For example, in certain chalcone (B49325) series, placing the benzyloxy group at the para position of a phenyl ring resulted in significantly higher inhibitory activity compared to the ortho position. nih.gov This highlights the directional nature of the benzyloxy substituent and the importance of its precise orientation relative to the core scaffold for optimal target engagement.

Interactive Table: Effect of Substituent Position on Activity in Related Purine Analogs

| Compound Series | Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 8-Aryl Purines | C8 | Chlorine | Generally preferred; enhances activity | nih.gov |

| 8-Aryl Purines | C8 | -OCH₃, -CN, -CH₃ | Less effective than chlorine | nih.gov |

| 8-Aryl Purines | C8 | Bromine | Tolerable; similar to chlorine | nih.gov |

| Benzyloxy Chalcones | B-ring | para-Benzyloxy | Enhanced MAO-B inhibition | nih.gov |

| Benzyloxy Chalcones | B-ring | ortho-Benzyloxy | Reduced MAO-B inhibition | nih.gov |

Impact of N9 Substituent Variation on Interaction Profiles

The N9 position of the purine ring is a critical vector for introducing substituents that can probe deeper into a binding site or confer selectivity. The synthesis of purine analogs often yields a mixture of N9 and N3 isomers, with the N9 isomer generally being the desired product for specific biological targets. nih.gov The separation of these isomers is essential, as their differing structures lead to distinct interaction profiles.

The benzyloxy group at N9 in 9-(benzyloxy)-8-methyl-9H-purin-6-amine serves to position the phenyl ring in a specific region of space. In many kinase and HSP90 inhibitors, the purine core occupies the adenine-binding site, while the N9-substituent extends into an adjacent, often hydrophobic, pocket. nih.gov The nature of this substituent is key to achieving selectivity. For example, in a series of purine-scaffold compounds targeting the Hsp90 paralog Grp94, selectivity over other Hsp90 isoforms was achieved because the N9-substituent was able to access a specific pocket (site 2) that is blocked in other paralogs. nih.gov

Varying the N9 substituent directly impacts these interactions. Replacing the benzyloxy group with a smaller alkyl group, a more flexible chain, or a group with different electronic properties would alter the compound's ability to fit within the target pocket, thereby changing its potency and selectivity. For instance, replacing the N-benzyl group of a related purine with an N-isopropyl group results in a different spatial orientation and interaction profile. nih.gov

Conformational Analysis and its Influence on Molecular Interactions

The biological function of a molecule is dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of purine analogs reveals how substituents influence the molecule's preferred spatial arrangement and, consequently, its interactions with a biological target.

Crystallographic studies of a related compound, N-benzyl-9-isopropyl-9H-purin-6-amine, show that the molecule can exist in slightly different conformations. nih.gov The orientation of the N9 substituent relative to the purine ring is not rigid. The dihedral angle between the purine and benzene (B151609) rings in similar structures can vary, indicating a degree of rotational freedom. nih.gov

Key torsion angles define the mutual orientation of the substituents and the purine ring. In one conformer of N-benzyl-9-isopropyl-9H-purin-6-amine, the torsion angle describing the orientation of the N9 substituent (C1—N5—C9—C10) was found to be -110.7°, while in a second conformer in the same crystal, it was -96.7°. nih.gov This flexibility allows the molecule to adapt its shape to best fit the contours of a binding site. The benzyloxy group in this compound, with its additional oxygen atom, introduces different electronic effects and conformational possibilities compared to a simple benzyl (B1604629) group, but the principle of conformational adaptability remains crucial. This flexibility influences how the terminal phenyl ring can engage in π–π stacking or hydrophobic interactions within the target protein.

Interactive Table: Conformational Data for N-benzyl-9-isopropyl-9H-purin-6-amine

| Torsion Angle | Description | Conformer 1 (°) | Conformer 2 (°) | Reference |

|---|---|---|---|---|

| N1—C1—N5—C9 | Purine Ring Puckering | 2.85 | 0.44 | nih.gov |

| C1—N5—C9—C10 | N9-Substituent Orientation | -110.7 | -96.7 | nih.gov |

| N5—C9—C10—C11 | N9-Substituent Twist | 33.8 | 35.5 | nih.gov |

| C5—N4—C6—C7 | C6-Substituent Orientation | 31.3 | 35.9 | nih.gov |

Advanced Characterization and Structural Elucidation Methodologies

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous proof of the connectivity of the benzyloxy, methyl, and amine groups to the purine (B94841) core, as well as the specific tautomeric form present in the solid state.

The process would involve growing a single, high-quality crystal of 9-(benzyloxy)-8-methyl-9H-purin-6-amine. This crystal would then be irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. The resulting electron density map is then interpreted to build a model of the molecule's structure.

Key parameters that would be determined from such an analysis include bond lengths, bond angles, and torsion angles, providing a detailed geometric description of the molecule. Furthermore, the analysis would reveal the packing of the molecules within the crystal lattice and any intermolecular interactions, such as hydrogen bonding. For instance, one would expect to observe hydrogen bonding between the amine group of one molecule and the nitrogen atoms of the purine ring of a neighboring molecule.

Illustrative Crystallographic Data for this compound:

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 15.60 |

| β (°) | 98.5 |

| Volume (ų) | 1345 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.33 |

| R-factor | 0.045 |

Note: The data in this table is hypothetical and serves as an example of what might be obtained from an X-ray crystallographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, a suite of NMR experiments, including ¹H and ¹³C NMR, would be conducted to confirm the molecular structure and provide insights into its conformational dynamics.

In a ¹H NMR spectrum, the chemical shifts of the protons would provide information about their local electronic environment. For example, the protons of the benzyl (B1604629) group would appear in the aromatic region, while the methyl protons would be observed as a singlet in the upfield region. The protons on the purine ring would have distinct chemical shifts, and the amine protons would likely appear as a broad singlet.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule, confirming the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for confirming the long-range connectivity, for instance, between the benzylic protons and the oxygen-bearing carbon of the purine ring.

Illustrative ¹H and ¹³C NMR Data for this compound (in DMSO-d₆):

| Atom Position | Illustrative ¹H Chemical Shift (ppm) | Illustrative ¹³C Chemical Shift (ppm) |

| C2 | 8.10 (s, 1H) | 152.5 |

| C4 | - | 150.0 |

| C5 | - | 118.0 |

| C6 | - | 156.0 |

| C8-CH₃ | 2.50 (s, 3H) | 14.0 |

| N⁶H₂ | 7.30 (br s, 2H) | - |

| O-CH₂-Ph | 5.60 (s, 2H) | 70.0 |

| Benzyl-H (ortho) | 7.45 (d, 2H) | 128.0 |

| Benzyl-H (meta) | 7.35 (t, 2H) | 128.5 |

| Benzyl-H (para) | 7.30 (t, 1H) | 127.5 |

| Benzyl-C (ipso) | - | 137.0 |

Note: The data in this table is hypothetical and intended for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a very high degree of accuracy. This allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound.

For this compound, an HRMS analysis, likely using electrospray ionization (ESI), would be performed. The instrument would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. The high resolution of the instrument allows for the differentiation between ions with the same nominal mass but different elemental compositions.

The experimentally measured accurate mass would be compared to the calculated theoretical mass for the proposed molecular formula, C₁₃H₁₃N₅O. A close match, typically within a few parts per million (ppm), would provide strong evidence for the correctness of the molecular formula.

Illustrative HRMS Data for this compound:

| Parameter | Illustrative Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Observed | [M+H]⁺ |

| Calculated m/z for C₁₃H₁₄N₅O⁺ | 256.1193 |

| Measured m/z | 256.1191 |

| Mass Error (ppm) | -0.8 |

Note: The data in this table is hypothetical and demonstrates the expected outcome of an HRMS analysis.

Spectroscopic Techniques for Investigating Intermolecular Interactions

Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties and behavior in biological systems. Various spectroscopic techniques can be employed to probe these non-covalent interactions.

Infrared (IR) and Raman Spectroscopy can provide information about hydrogen bonding. In the IR spectrum, the N-H stretching vibrations of the amine group would be sensitive to hydrogen bonding. A shift to lower wavenumbers and broadening of the N-H bands compared to a non-hydrogen-bonded state would indicate the presence of such interactions.

UV-Visible Spectroscopy can be used to study π-π stacking interactions. The aromatic purine and benzyl rings can engage in stacking. Changes in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (λ_max) or a change in molar absorptivity upon changes in concentration or solvent polarity, can suggest the presence of these interactions.

Fluorescence Spectroscopy can also be a sensitive probe for intermolecular interactions. Changes in the fluorescence emission spectrum, quantum yield, or lifetime upon aggregation or binding can provide insights into the local environment of the molecule and its interactions with neighboring molecules.

By combining the data from these spectroscopic techniques with the solid-state information from X-ray crystallography, a comprehensive picture of the intermolecular forces governing the structure and properties of this compound can be developed.

Computational and Theoretical Modeling in Purine Research

Molecular Docking and Dynamics Simulations for Ligand-Target Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction between a ligand, such as 9-(Benzyloxy)-8-methyl-9H-purin-6-amine, and its biological target at an atomic level. These methods are instrumental in elucidating binding modes, affinities, and the dynamic behavior of the ligand-protein complex, thereby providing a rational basis for drug design.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor. For purine (B94841) derivatives, this technique is crucial for understanding how modifications to the purine scaffold affect binding to target enzymes or receptors. For instance, in the study of coumarin-derived compounds targeting Staphylococcus aureus tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase, molecular docking was used to identify key binding interactions. mdpi.com A similar approach for this compound would involve docking it into the active site of a relevant target to predict its binding conformation and energy. The binding free energies for such interactions typically range from -7 to -10 kcal/mol for potent inhibitors. nih.gov

Following docking, molecular dynamics simulations can be employed to study the stability and conformational changes of the ligand-receptor complex over time. These simulations provide a more dynamic picture of the interactions, revealing the flexibility of both the ligand and the protein. For purine analogs, MD simulations can help to understand the role of specific functional groups in maintaining a stable binding interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized analogs, thereby optimizing the design process.

In the context of purine research, 3D-QSAR studies have been successfully applied. For example, a study on N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acid derivatives as analgesics established a robust QSAR model. nih.gov This model, based on molecular field analysis, yielded a high correlation coefficient (r = 0.923) and squared correlation coefficient (r² = 0.852) for a set of 48 compounds, demonstrating its predictive power. nih.gov

For a compound like this compound, a QSAR study would involve synthesizing a series of analogs with variations at different positions of the purine ring or the benzyloxy group. The biological activity of these compounds would then be correlated with various physicochemical and structural descriptors to develop a predictive model for optimizing its therapeutic efficacy.

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of molecules, such as their geometry, charge distribution, and reactivity. These methods are invaluable for understanding the intrinsic properties of purine derivatives that govern their biological activity.

Studies on purine derivatives have utilized quantum chemical calculations to model their transport across cell membranes. researchgate.net By calculating properties like the octanol/water partition coefficient, researchers can predict the hydrophobicity of these compounds, which is a critical factor in their pharmacokinetic profile. researchgate.net For instance, the calculated hydrophobicity sequence for a set of purine antimetabolites was determined to be MAZA > AZA > 6-TG > 6-MP. researchgate.net

For this compound, quantum chemical calculations could be used to determine its molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and other electronic descriptors. This information would be crucial for understanding its reactivity and potential interactions with biological targets.

Chemoinformatics Approaches for Purine Scaffold Exploration

Chemoinformatics employs computational methods to analyze and manage large datasets of chemical information, facilitating the exploration of chemical space and the design of compound libraries with desired properties.

In the study of purine analogs, chemoinformatics tools are used to predict "drug-likeness" and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For the related compound 9-benzyl-6-(furan-2-yl)-2-(N,N-dimethylamino)-9H-purine, in silico predictions showed good drug-like properties, including high gastrointestinal absorption and blood-brain barrier permeability. These predictions are based on established rules such as Lipinski's rule of five.

A similar chemoinformatic analysis for this compound would involve calculating various molecular descriptors to assess its potential as a drug candidate. The following interactive table showcases predicted physicochemical and pharmacokinetic properties for a representative purine analog, illustrating the type of data generated in such studies.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of a Purine Analog Press the button to see the data. Toggle Table

| Property | Predicted Value | Reference |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 319.36 g/mol | |

| Fraction Csp3 | 0.17 | |

| Num. Rotatable Bonds | 4 | |

| Pharmacokinetics (ADME) | ||

| GI Absorption | High | |

| BBB Permeant | Yes | |

| P-gp Substrate | No | |

| CYP1A2 Inhibitor | Yes | |

| CYP2C19 Inhibitor | Yes | |

| CYP2C9 Inhibitor | Yes | |

| CYP2D6 Inhibitor | Yes | |

| CYP3A4 Inhibitor | Yes | |

| Drug-Likeness | ||

| Lipinski's Rule | Yes (0 violations) | |

| Ghose Filter | Yes | |

| Veber's Rule | Yes | |

| Egan's Rule | Yes | |

| Muegge's Rule | Yes |

Applications of 9 Benzyloxy 8 Methyl 9h Purin 6 Amine in Chemical Biology Research

Use as Chemical Probes for Studying Cellular Signaling Networks

The purine (B94841) scaffold is a cornerstone in the architecture of molecules that drive cellular signaling. Analogs of endogenous purines, such as 9-(Benzyloxy)-8-methyl-9H-purin-6-amine, are well-suited for the development of chemical probes to dissect these intricate networks. By modifying the purine core, researchers can create molecules that interact with specific biological targets, including enzymes and receptors, thereby modulating cellular processes. nih.gov The introduction of a benzyloxy group at the N9 position can influence the compound's lipophilicity and its ability to interact with specific biological targets. nih.gov

While direct studies on this compound as a chemical probe are not extensively documented, the principle has been demonstrated with other purine derivatives. For instance, fluorescently labeled purine analogs can be used to visualize their localization within cells and to study their transport across cellular membranes. This approach allows for the investigation of processes like polyamine trafficking, which is crucial for cell growth and differentiation. nih.gov The design of such probes often involves the incorporation of a reporter group, such as a fluorophore, onto the purine scaffold.

Future research could focus on synthesizing fluorescently tagged versions of this compound to explore its uptake and distribution in living cells, potentially revealing new insights into purine metabolism and signaling pathways.

Tools for Investigating Enzyme Function and Regulation

A significant application of purine analogs lies in their use as tools to study the function and regulation of enzymes. The structural similarity of these synthetic compounds to natural enzyme substrates or cofactors allows them to act as inhibitors or activity-based probes.

A pertinent example is the use of a closely related compound, 6-benzyloxy-9-(2-[18F]fluoroethyl)-9H-purin-2-ylamine, for the in vivo evaluation of the DNA repair enzyme O6-methylguanine-DNA-methyl-transferase (MGMT). acs.org This enzyme plays a critical role in the resistance of tumor cells to certain anticancer drugs. acs.org The radiolabeled benzyloxy-purine derivative was synthesized to quantify the MGMT status in tumor and normal tissues. acs.org In vitro evaluation of this compound and its 7H-isomer demonstrated their affinity for MGMT. acs.org

Table 1: In Vitro Affinity of Benzyloxy-Purine Derivatives for MGMT

| Compound | Affinity (IC50) |

| 6-benzyloxy-9-(2-fluoroethyl)-9H-purin-2-yl-amine | 1.8 µM |

| 6-benzyloxy-7-(2-fluoroethyl)-7H-purin-2-yl-amine | 1.8 µM |

This table is based on data for related compounds and is for illustrative purposes.

These findings suggest that this compound could be similarly modified, for instance with a radioactive or fluorescent tag, to serve as a probe for studying the activity and regulation of various enzymes that recognize the purine structure. The 8-methyl group could potentially confer selectivity for specific enzymes.

Development of New Research Reagents for Biological Assays

The development of novel research reagents is crucial for advancing biological assays. Purine derivatives are valuable starting points for creating such reagents due to their inherent biological relevance. For example, 3-Methyladenine (3-MA), a simple methylated purine, is widely used as an inhibitor of autophagy in cell-based assays. plos.org

Building on this concept, this compound can be envisioned as a scaffold for generating a variety of research tools. By introducing different functional groups, it is possible to create a library of compounds with diverse biological activities. These could be used in high-throughput screening assays to identify new modulators of cellular pathways or to validate new drug targets.

For instance, the amine group at the 6-position could be functionalized to attach biotin (B1667282) for affinity purification of interacting proteins, or a photoreactive group for photoaffinity labeling experiments to identify binding partners in a cellular context.

Exploration in Materials Science (e.g., optical materials) through Analog Development

The application of purine analogs extends beyond biology into the realm of materials science, particularly in the development of optical materials. The aromatic and heteroaromatic nature of the purine ring system can give rise to interesting photophysical properties. nih.gov

Modifications to the purine core can significantly alter these properties. For example, the introduction of a thiocarbonyl group into the purine scaffold has been shown to shift the absorption region to longer wavelengths. nih.gov This tunability of optical properties makes purine derivatives attractive candidates for the design of novel materials with specific light-absorbing or emitting characteristics. These could find use in applications such as organic light-emitting diodes (OLEDs) or as components of fluorescent sensors. mdpi.com

While the specific optical properties of this compound have not been reported, its structure suggests potential for exploration. The benzyloxy group, with its phenyl ring, adds to the aromatic system of the molecule, which could influence its absorption and emission spectra. The synthesis and characterization of a series of analogs with different substituents on the benzyl (B1604629) group or at other positions on the purine ring could lead to the discovery of new materials with tailored optical properties for various technological applications.

Future Research Directions and Unaddressed Challenges

Discovery of Novel Purine (B94841) Derivatives with Tailored Molecular Interactions

A primary challenge in modern drug discovery is the design of molecules that interact potently and selectively with their biological targets. For 9-(Benzyloxy)-8-methyl-9H-purin-6-amine, the journey begins with establishing its baseline interaction profile and then systematically modifying its structure to enhance these interactions. Future research should focus on creating a library of analogues to explore structure-activity relationships (SAR).

Strategies integrating combinatorial library design, virtual screening, chemical synthesis, and bioassays have proven highly effective for discovering novel purine derivatives. For instance, this approach led to the identification of potent and selective inhibitors of c-Src tyrosine kinase, with IC₅₀ values as low as 0.02 μM. nih.gov Similarly, a focused effort on 9-heterocyclyl substituted 9H-purines yielded promising inhibitors of drug-resistant EGFR mutants, a significant challenge in non-small cell lung cancer treatment. drugbank.com

Future work on this compound should involve modifying its core structure at key positions. For example:

The Benzyloxy Group: Substitution on the phenyl ring could modulate solubility, electronic properties, and steric interactions within a target's binding pocket.

The C8-Methyl Group: Replacing the methyl group with larger alkyl or aryl groups could probe the spatial constraints of a binding site.

The C6-Amine: Derivatization of the exocyclic amine can introduce new hydrogen bond donors or acceptors, potentially altering target specificity and potency.

By systematically synthesizing and screening these new derivatives, it may be possible to develop compounds with highly tailored molecular interactions for specific therapeutic targets.

Table 1: Examples of Bioactive Purine Derivatives and Their Target Interactions

This table presents data for related purine compounds to illustrate the potential for discovering tailored interactions, as specific data for this compound is not yet available.

| Compound Class/Example | Target | Key Findings |

| 8-arylmethyl-9H-purin-6-amine Derivatives (e.g., PU24FCl) | Heat shock protein 90 (Hsp90) | Exhibits anti-tumor activity in a wide range of tumor types. nih.gov |

| 9-heterocyclyl substituted 9H-purine (Compound D9) | EGFRL858R/T790M/C797S | Potent inhibition with an IC₅₀ value of 18 nM; demonstrates potential to overcome drug resistance. drugbank.com |

| 2,9-disubstituted-6-morpholino purines | PI3Kα | Reported as potent and selective inhibitors with IC₅₀ values as low as 11 nM. |

Elucidation of Broader Biological Target Landscapes

The structural versatility of the purine scaffold allows its derivatives to interact with a wide array of biological targets, including kinases, polymerases, and metabolic enzymes. drugbank.com A significant unaddressed challenge for this compound is the identification of its primary biological targets. The presence of the 6-amino-9-substituted purine core is common in inhibitors of cyclin-dependent kinases (CDKs) and heat shock protein 90 (Hsp90). nih.gov

Future research should employ large-scale screening approaches to map the target landscape of this compound. Methodologies could include:

Kinase Profiling: Screening against a comprehensive panel of human kinases to identify potential activity as a kinase inhibitor.

Cell-based Phenotypic Screening: Assessing the effect of the compound on various cancer cell lines to uncover potential anti-proliferative effects. nih.gov

Affinity-based Proteomics: Using the compound as a probe to pull down its binding partners from cell lysates, thereby identifying direct targets.

Recent discoveries have highlighted novel roles for purine metabolism and degradation pathways in gut microbiota, which can influence host conditions like hyperuricemia. drugbank.com It would be valuable to investigate if this compound or its metabolites interact with these or other newly discovered pathways, potentially opening up therapeutic applications beyond oncology.

Refinement of Stereoselective Synthetic Pathways

The development of efficient and selective synthetic routes is crucial for producing sufficient quantities of a compound for biological testing and for generating a diverse library of analogues. While this compound is itself achiral, the introduction of stereocenters in its derivatives—for instance, by modifying the benzyl (B1604629) group or adding a chiral substituent at the C6-amine—would necessitate stereoselective synthetic methods.

Research has demonstrated the successful stereoselective synthesis of purine nucleoside analogues using various catalysts and conditions to control the formation of specific anomers (α or β). nih.gov For non-nucleoside analogues like the one , regioselectivity during the construction of the purine core or its subsequent N-alkylation is a key challenge. nih.gov

Future synthetic research should aim to:

Develop a robust and scalable synthesis for the this compound core. Microwave-assisted synthesis has been shown to be an effective one-step method for similar 8-arylmethyl-9H-purin-6-amines, offering a potential starting point. nih.gov

Explore regioselective alkylation and arylation reactions to reliably install the benzyloxy group at the N9 position over other nitrogen atoms in the purine ring.

Design synthetic pathways that allow for the late-stage introduction of diversity, facilitating the rapid generation of an analogue library for SAR studies.

Development of Advanced Methodologies for Mechanistic Understanding

Once a biological target is identified, a deep mechanistic understanding of the compound's interaction is essential for rational drug design. This involves characterizing the binding mode, the kinetics of interaction, and the downstream cellular consequences.

Advanced methodologies that should be applied in future research on this compound include:

High-Resolution Structural Biology: If the compound is found to bind a protein target, obtaining a co-crystal structure via X-ray crystallography or a structure of the complex using cryo-electron microscopy would provide atomic-level details of the interaction.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict binding modes and estimate binding affinities, guiding the design of more potent derivatives. nih.gov These methods have been used to design novel CDK2 inhibitors based on a purine scaffold.

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity (K_D) and thermodynamics of the drug-target interaction.

Target Engagement Assays: Cellular Thermal Shift Assays (CETSA) can confirm that the compound binds to its intended target within a cellular environment.

By combining these advanced techniques, researchers can build a comprehensive picture of how this compound exerts its biological effects, paving the way for its potential development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-(Benzyloxy)-8-methyl-9H-purin-6-amine, and how do reaction conditions influence yield and purity?

- Methodology : Microwave-assisted synthesis under controlled pressure (e.g., 8 bar) with subsequent purification via preparative TLC (e.g., CHCl₃/ammoniacal MeOH = 25:1) is effective for analogous purine derivatives. Yield optimization requires monitoring reaction time, temperature, and stoichiometry of benzyloxy/methyl substituents . For example, benzyl alcohol coupling reactions often use acidic or basic catalysts (e.g., CF₃SO₃H in CH₂Cl₂) to achieve regioselective substitution at the N9 position .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodology : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ ~5.32 ppm and methyl groups at δ ~1.37 ppm) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., m/z 269.9–352.99 for related compounds) . Purity is validated via HPLC with retention time consistency .

Q. What starting materials are critical for synthesizing this compound derivatives?

- Methodology : Key precursors include 8-bromo-9H-purin-6-amine (for Suzuki couplings) and benzyl alcohols or halides for O-benzylation. Protecting groups (e.g., tetrahydrofuran or allyl) may stabilize reactive intermediates during alkylation .

Advanced Research Questions

Q. How do structural modifications at the 8-methyl and 9-benzyloxy positions affect biological activity in purine scaffolds?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., 3,4,5-trimethoxybenzyl or pyridinylmethyl groups). Compare bioactivity (e.g., enzyme inhibition or receptor binding) using assays like fluorescence polarization or competitive binding. For example, bulkier substituents at C8 may sterically hinder target binding .

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how can they be mitigated?

- Methodology : Twinning or low-resolution data can complicate refinement. Use SHELXL for small-molecule refinement and Mercury CSD 2.0 for visualizing packing motifs. For disordered benzyloxy groups, apply restraints to thermal parameters and validate via R-factor convergence (<0.05) .

Q. How can contradictory bioassay data for purine derivatives be resolved?

- Methodology : Cross-validate results using orthogonal assays (e.g., SPR vs. cell-based assays). Analyze purity discrepancies via LC-MS and confirm stereochemical integrity (e.g., NOESY for spatial proximity of benzyloxy/methyl groups) .

Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution at reactive sites (e.g., N7/N9 positions). Molecular docking (AutoDock Vina) predicts binding affinities for target validation .

Methodological Considerations

- Synthesis Optimization : Track reaction progress using TLC and adjust microwave irradiation parameters to prevent decomposition of heat-sensitive intermediates .

- Data Interpretation : Cross-reference NMR shifts with databases (e.g., SDBS) to distinguish regioisomers. For MS fragmentation patterns, compare theoretical and observed m/z values using tools like mMass .

- Crystallography : Deposit validated structures in the Cambridge Structural Database (CSD) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.